molecular formula C8H10FN B1318726 2-Fluoro-4-methylbenzylamine CAS No. 771573-01-4

2-Fluoro-4-methylbenzylamine

Cat. No.: B1318726
CAS No.: 771573-01-4
M. Wt: 139.17 g/mol
InChI Key: QRRUYSDAUXURDL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position

Mechanism of Action

Target of Action

2-Fluoro-4-methylbenzylamine is a chemical compound used in proteomics research . .

Mode of Action

It is known to be used in the synthesis of other compounds , suggesting that it may act as a building block in chemical reactions.

Biochemical Pathways

It is used in proteomics research , indicating that it may play a role in protein-related biochemical pathways.

Result of Action

It is used in the synthesis of other compounds , suggesting that its primary action may be as a building block in chemical reactions.

Action Environment

It is recommended to store the compound in a tightly closed container, in a cool and dry place , indicating that temperature and moisture may affect its stability.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amine group. The fluorine atom in the compound can influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors or intracellular proteins, leading to changes in signal transduction pathways. These interactions can result in alterations in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, potentially leading to more potent biological effects. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical transformations that can alter its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the biological activity of the compound significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze oxidation reactions. The compound may also undergo phase II metabolic reactions, where it is conjugated with endogenous molecules to increase its hydrophilicity and facilitate excretion. These metabolic processes can affect the compound’s bioavailability and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation in specific tissues can influence its biological effects. For example, its distribution in the liver or kidneys can affect its metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization in the nucleus can influence gene expression, while localization in the mitochondria can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzylamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-methylbenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 2-fluoro-4-methylbenzonitrile. This process requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-fluoro-4-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-fluoro-4-methylbenzyl alcohol, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like 2-fluoro-4-methylbenzyl ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 2-Fluoro-4-methylbenzaldehyde.

    Reduction: 2-Fluoro-4-methylbenzyl alcohol.

    Substitution: 2-Fluoro-4-methylbenzyl ethers or esters.

Scientific Research Applications

2-Fluoro-4-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Fluoro-α-methylbenzylamine: Similar structure but with a different substitution pattern.

    2-Fluorobenzylamine: Lacks the methyl group at the fourth position.

    4-Methylbenzylamine: Lacks the fluorine atom at the second position.

Uniqueness: 2-Fluoro-4-methylbenzylamine is unique due to the combined presence of both a fluorine atom and a methyl group on the benzene ring. This dual substitution can significantly alter its chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRUYSDAUXURDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590639
Record name 1-(2-Fluoro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-01-4
Record name 2-Fluoro-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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